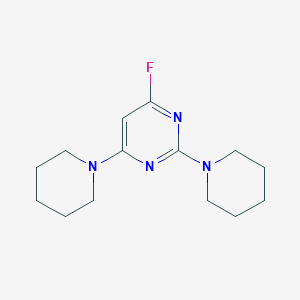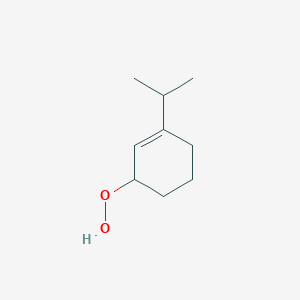
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly known as cumene hydroperoxide and is produced industrially for various purposes, including the production of phenol and acetone. In
Wirkmechanismus
Cumene hydroperoxide acts as an oxidizing agent in biological systems. It can react with proteins, lipids, and DNA, leading to oxidative damage. Cumene hydroperoxide can also activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
Cumene hydroperoxide has been shown to induce oxidative stress and inflammation in various cell types. It can also induce cell death through apoptosis or necrosis. Cumene hydroperoxide has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cumene hydroperoxide is a commonly used oxidizing agent in laboratory experiments. It is relatively stable and can be easily synthesized. However, it is also highly reactive and can be hazardous to handle. Cumene hydroperoxide can also induce oxidative damage to experimental samples, which can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for research on cumene hydroperoxide. One area of interest is the role of cumene hydroperoxide in the pathogenesis of various diseases. Further research is needed to elucidate the mechanisms by which cumene hydroperoxide induces oxidative damage and inflammation in biological systems. Another area of interest is the development of new synthetic methods for cumene hydroperoxide and its derivatives. Finally, the use of cumene hydroperoxide as a potential therapeutic agent for the treatment of various diseases is an area of active research.
Synthesemethoden
Cumene hydroperoxide is synthesized by the autoxidation of cumene in the presence of oxygen. The reaction is catalyzed by transition metal ions such as iron, copper, or cobalt. The process involves the formation of a cumene radical, which reacts with oxygen to form a cumene peroxide radical. The cumene peroxide radical then reacts with another molecule of cumene to form cumene hydroperoxide.
Wissenschaftliche Forschungsanwendungen
Cumene hydroperoxide has various applications in scientific research. It is commonly used as a radical initiator in polymerization reactions. It is also used as a source of free radicals in chemical reactions and as an oxidizing agent in organic synthesis. Cumene hydroperoxide is also used in the production of phenol and acetone, which are important industrial chemicals.
Eigenschaften
CAS-Nummer |
179249-43-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-hydroperoxy-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
QQTXERCLWKUTKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(CCC1)OO |
Kanonische SMILES |
CC(C)C1=CC(CCC1)OO |
Synonyme |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



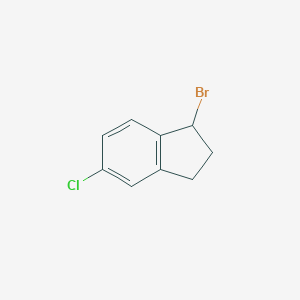
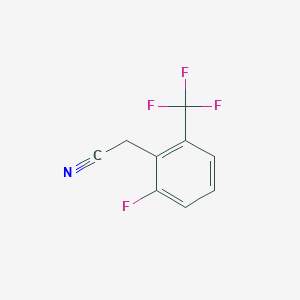

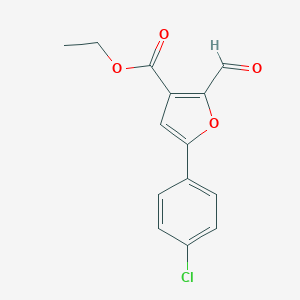


![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)


